3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

Nucleophilic Substitution Late-Stage Functionalization MyD88 Inhibitor Synthesis

3-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide (CAS 20495-98-1), also designated β-chloropropionyl-2-amino-4-phenylthiazole, is a synthetic 2-aminothiazole derivative featuring a C3 chloroalkylamide side chain attached to the 2-amino position of a 4-phenyl-1,3-thiazole core. This structure places it within a class widely investigated for anti-inflammatory, anticancer, and antimicrobial properties.

Molecular Formula C12H11ClN2OS
Molecular Weight 266.74
CAS No. 20495-98-1
Cat. No. B2911247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
CAS20495-98-1
Molecular FormulaC12H11ClN2OS
Molecular Weight266.74
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCl
InChIInChI=1S/C12H11ClN2OS/c13-7-6-11(16)15-12-14-10(8-17-12)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15,16)
InChIKeyHLHXOPNLYVGAHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide (CAS 20495-98-1): Procurement-Ready Structural and Reactivity Profile


3-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide (CAS 20495-98-1), also designated β-chloropropionyl-2-amino-4-phenylthiazole, is a synthetic 2-aminothiazole derivative featuring a C3 chloroalkylamide side chain attached to the 2-amino position of a 4-phenyl-1,3-thiazole core . This structure places it within a class widely investigated for anti-inflammatory, anticancer, and antimicrobial properties. The terminal alkyl chloride confers distinct reactivity for nucleophilic displacement, enabling late-stage diversification into pharmacologically relevant analogs such as MyD88 inhibitors [1].

Why 3-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide Cannot Be Simply Replaced by Generic Thiazole-2-yl-Propanamide Analogs


Generic substitution within the thiazole-2-yl-propanamide class carries significant risk because biological activity and synthetic utility are exquisitely sensitive to both the nature of the C4 aryl substituent and the C3' leaving group on the propanamide chain . The 4-phenyl group and the 3-chloroalkyl tail each contribute distinct electronic and steric properties that govern target binding and reactivity; removal or alteration of either motif can abolish MyD88 inhibitory activity or prevent further chemical elaboration [1]. Consequently, nominally similar analogs such as N-(4-phenyl-1,3-thiazol-2-yl)propanamide (lacking the chloro leaving group) or 3-chloro-N-(1,3-thiazol-2-yl)propanamide (lacking the 4-phenyl ring) are not functionally interchangeable in downstream synthetic routes or in biological assay systems targeting MyD88-driven inflammation.

Quantitative Procurement Decision Evidence for 3-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide


Reactivity Enabled by the 3-Chloropropanamide Leaving Group Versus Non-Halogenated Analog

The 3-chloropropanamide moiety of the target compound functions as an electrophilic handle for SN2 displacement by amines and thiols, enabling convergent synthesis of elaborated analogs. In contrast, the non-halogenated counterpart N-(4-phenyl-1,3-thiazol-2-yl)propanamide (CAS 5039-10-1) lacks this reactive site and cannot be directly converted to the same amine-functionalized products [1]. This reactivity is explicitly exploited in the published synthesis of the MyD88 inhibitor TJ-M2010-5 (3-(4-(4-benzylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)propanamide), where the 3-chloro intermediate is displaced by N-benzylpiperazine [1].

Nucleophilic Substitution Late-Stage Functionalization MyD88 Inhibitor Synthesis

Preserved 4-Phenyl Substituent for MyD88 Binding Versus 4-Desphenyl Analog

Published SAR studies on 2-amino-4-phenylthiazole analogues demonstrate that the 4-phenyl group on the thiazole ring is critical for MyD88 binding and anti-inflammatory activity [1]. In the context of MyD88 inhibitor development, the target compound retains this essential pharmacophoric feature, whereas 3-chloro-N-(1,3-thiazol-2-yl)propanamide (a 4-desphenyl analog) lacks the aromatic substituent required for effective MyD88 TIR domain engagement. The target compound therefore serves as a direct synthetic precursor to active MyD88 inhibitors such as TJ-M2010-5, which has demonstrated in vivo efficacy in murine GVHD models without hematologic suppression [2].

MyD88 Inhibition TLR Signaling Inflammation

Structural Identity Confirmation by NMR Spectroscopy Versus Uncharacterized Analogs

The target compound has been characterized by NMR spectroscopy, with spectra publicly archived in SpectraBase (Compound ID: 3jhCoqdqEBG) [1]. This provides procurement laboratories with a verifiable reference standard for identity and purity confirmation. In contrast, many closely related 2-aminothiazole building blocks lack publicly accessible primary spectral data, increasing the burden of in-house characterization and the risk of misidentification.

Quality Control NMR Spectroscopy Compound Identity Verification

Highest-Confidence Application Scenarios for 3-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide Based on Quantitative Evidence


Late-Stage Diversification Platform for MyD88-Targeted Anti-Inflammatory Agents

The reactive 3-chloropropanamide handle allows direct coupling with amine-containing pharmacophores to generate MyD88 inhibitor candidates. As demonstrated by the successful conversion to TJ-M2010-5, which inhibited MyD88 homodimerization and suppressed dendritic cell maturation in vitro, the target compound serves as the immediate precursor for a proven class of TLR/MyD88 pathway antagonists [1]. This is the compound's highest-confidence application given published evidence of downstream biological activity.

Parallel Library Synthesis of 2-Aminothiazole Derivatives via SN2 Displacement

The chloro leaving group at the propanamide C3 position enables parallel amination with diverse amines in a single synthetic step. This convergent approach is not accessible with non-halogenated analogs such as N-(4-phenyl-1,3-thiazol-2-yl)propanamide (CAS 5039-10-1), which must be synthesized de novo for each target. The target compound thus provides a strategic advantage for combinatorial library generation .

Quality-Controlled Intermediate for Preclinical MyD88 Inhibitor Development

With publicly archived NMR spectra available for identity confirmation [2], the target compound offers a level of quality assurance that simplifies regulatory documentation for preclinical development. Laboratories transitioning from discovery to IND-enabling studies benefit from the compound's documented spectral identity, reducing characterization overhead relative to uncharacterized commercial alternatives [2].

Quote Request

Request a Quote for 3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.